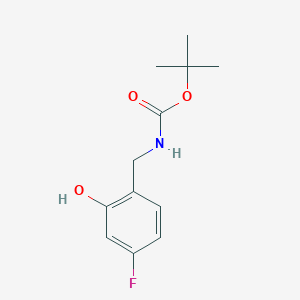
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate
Descripción general
Descripción
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is a chemical compound with the CAS Number: 1292211-10-9. It has a molecular weight of 241.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-2-hydroxybenzylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is stored at refrigerated temperatures . It has a molecular weight of 241.26 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the synthesis and characterization of various complexes, contributing to its application in medicinal chemistry. For example, it has been utilized in the synthesis of platinum(II) complexes, showing potential as an antitumor agent. The study demonstrates the synthesis, spectral characterization, and biological studies of these complexes, indicating that the platinum(II) complex with 4-fluorophenoxyacetic acid hydrazide exhibited notable activity against a chronic myelogenous leukemia cell line, suggesting its promise as an antitumor agent (Rodrigues et al., 2015).
Fluorescent Probes for Metal Ion Detection
Another significant application of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is in the development of fluorescent probes for metal ion detection. A study designed and synthesized fluorescent salicylaldehyde derivatives through facile Schiff base condensation, which included tert-butyl 4-fluoro-2-hydroxybenzylcarbamate as a precursor. These compounds were exploited for the highly sensitive and selective detection of Fe3+ ions, demonstrating the compound's utility in the development of advanced sensing technologies (Harathi & Thenmozhi, 2020).
Antioxidant and Stabilizer in Polymer Chemistry
The compound has also found applications as an antioxidant and stabilizer in polymer chemistry. One study highlighted its role as a novel thermal stabilizer for butadiene polymers, illustrating its effectiveness in preventing thermal degradation under an oxygen-free atmosphere. This application underscores the importance of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate in enhancing the durability and lifespan of polymers, which is crucial for various industrial applications (Yachigo et al., 1988).
Development of Cascade Degradable Polymers
Furthermore, tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the development of cascade degradable polymers. These polymers are designed to depolymerize through a series of intramolecular reactions, offering precise control over the degradation process. This innovative approach to polymer design opens new avenues for the creation of medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).
Propiedades
IUPAC Name |
tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSBHFBCUXUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)
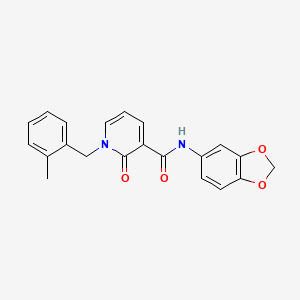
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

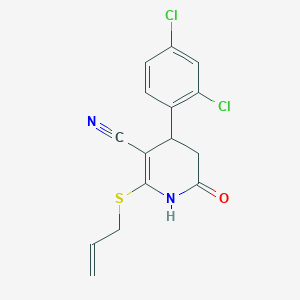
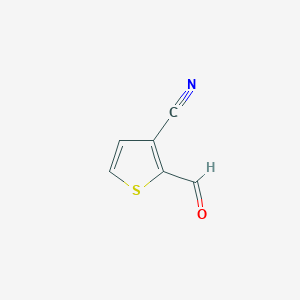
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
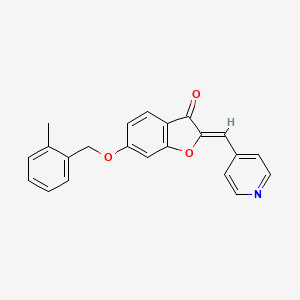
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)